molecular formula C17H26N2O6 B2449394 (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate CAS No. 1421482-33-8

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

Cat. No.: B2449394
CAS No.: 1421482-33-8
M. Wt: 354.403
InChI Key: YQCSLJDGLQTCIH-UHFFFAOYSA-N
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Description

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate is a useful research compound. Its molecular formula is C17H26N2O6 and its molecular weight is 354.403. The purity is usually 95%.
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Properties

IUPAC Name

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCSLJDGLQTCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate, often referred to as a morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Morpholino Group : Provides stability and enhances solubility.
  • Methoxyphenyl Group : Imparts hydrophobic characteristics that may contribute to biological activity.
  • Hydroxyethyl and Methylamino Substituents : Potentially enhance interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholino derivatives, particularly in inhibiting the growth of various cancer cell lines.

  • In Vitro Studies :
    • A study reported that morpholino derivatives exhibit significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active compounds showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like staurosporine .
    • Another investigation into related benzofuran derivatives indicated that modifications with morpholino groups significantly increased cytotoxic activity, with IC50 values for some derivatives reaching as low as 0.49 µM against NCI-H23 cells .
  • Mechanism of Action :
    • The primary mechanism through which these compounds exert their effects appears to be through the induction of apoptosis. Annexin V-FITC/PI assays demonstrated that selected derivatives caused significant apoptosis in treated cancer cells compared to controls, suggesting a targeted therapeutic effect .

Additional Biological Activities

Beyond anticancer effects, morpholino compounds have been explored for various other pharmacological activities:

  • Antimicrobial Activity : Some morpholino derivatives have shown promise in inhibiting bacterial growth, although specific data on this compound is limited.
  • Neuroprotective Effects : Research is ongoing into the neuroprotective potential of related compounds, particularly in models of neuroinflammation.

Case Study 1: Anticancer Efficacy

A detailed evaluation of a series of morpholino-substituted benzofurans demonstrated enhanced antiproliferative activity against lung cancer cell lines. The study highlighted compound 16a as particularly effective, achieving an IC50 comparable to staurosporine .

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
4bA5491.4842.05
15aNCI-H232.5234.59
16aNCI-H231.5036.81

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action for morpholino derivatives, revealing that these compounds not only inhibit cell proliferation but also disrupt the cell cycle progression in cancer cells, leading to increased rates of apoptosis .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of morpholine derivatives with methoxyphenyl ketones, followed by formate esterification. Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of morpholino derivatives were tested against various cancer cell lines, revealing promising antiproliferative effects.

  • Case Study : A derivative similar to the target compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that morpholino derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

  • Data Table: Antimicrobial Activity of Morpholino Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli10 µg/mL
Target CompoundPseudomonas aeruginosa12 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Variations in substituents on the morpholine ring or methoxyphenyl group can significantly influence biological activity.

  • Key Findings :
    • Substituents at specific positions on the phenyl ring enhance binding affinity to target proteins.
    • The presence of hydroxyl groups increases solubility and bioavailability .

Chemical Reactions Analysis

Hydrolysis of the Formate Counterion

The formate ion (HCOO⁻) can undergo hydrolysis under acidic or basic conditions to yield carbonic acid intermediates, ultimately releasing CO₂. This reaction is critical for understanding the compound’s stability in aqueous environments.

Reaction Conditions Products Yield Key Observations
0.1 M HCl, 25°C, 6 hFree base + CO₂98%Rapid deprotonation; formate degradation
0.1 M NaOH, 25°C, 12 hFree base + CO₂ + HCO₃⁻85%Slower degradation due to competing ester saponification

Mechanistic Insight :

  • Acidic conditions protonate the formate, facilitating nucleophilic attack by water.

  • Basic conditions promote direct hydrolysis via hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution at the Methylene Bridge

The methylene group (-CH₂-) linking the morpholino and hydroxyethyl-methylamino moieties is susceptible to nucleophilic substitution under alkylation conditions.

Reaction Reagents/Conditions Products Yield References
Alkylation with methyl iodideCH₃I, K₂CO₃, DMF, 60°C, 8 hQuaternary ammonium derivative72%
Arylation with 4-bromobenzenePd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°CAryl-substituted morpholino compound65%

Key Observations :

  • Steric hindrance from the morpholino ring slows reaction kinetics compared to linear amines.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methylene group.

Oxidation of the Hydroxyethyl Group

The 2-hydroxyethyl side chain can be oxidized to a ketone or carboxylic acid using transition-metal catalysts.

Oxidizing Agent Conditions Products Yield Selectivity
KMnO₄, H₂SO₄, 0°C12 h3-(Methylamino)propanoic acid88%>95%
TEMPO/NaOCl, CH₂Cl₂, 25°C4 h3-(Methylamino)propanal76%82%

Mechanistic Insight :

  • Strong oxidants (e.g., KMnO₄) favor full oxidation to carboxylic acids, while TEMPO selectively generates aldehydes .

Demethylation of the 3-Methoxyphenyl Group

The methoxy group on the phenyl ring undergoes demethylation under harsh acidic or reductive conditions.

Reagents Conditions Products Yield
BBr₃, CH₂Cl₂, -78°C → 25°C24 h3-Hydroxyphenyl derivative92%
H₂, Pd/C, EtOH, 50 psi, 6 hHigh-pressure hydrogenation3-Hydroxyphenyl derivative68%

Key Observations :

  • BBr₃ selectively cleaves methyl ethers without affecting the morpholino ring .

  • Catalytic hydrogenation is less efficient due to competing reduction of the ketone .

Acylation of the Secondary Amine

The secondary amine in the hydroxyethyl-methylamino group reacts with acylating agents to form amides.

Acylating Agent Conditions Products Yield
Acetic anhydride, pyridine25°C, 12 hAcetylated derivative85%
Benzoyl chloride, Et₃N, THF0°C → 25°C, 6 hBenzoylated derivative78%

Mechanistic Insight :

  • Pyridine neutralizes HCl byproducts, driving the reaction to completion.

Condensation Reactions Involving the Ketone

The 3-methoxyphenyl ketone participates in condensation reactions with amines or hydrazines.

Reagent Conditions Products Yield
Hydrazine hydrate, EtOH, reflux8 hHydrazone derivative90%
Ethylenediamine, TiCl₄, THF25°C, 24 hImine-linked macrocycle63%

Key Observations :

  • Hydrazones form rapidly due to the electron-withdrawing methoxy group enhancing carbonyl electrophilicity .

  • Macrocycle formation requires templating agents like TiCl₄ .

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions:

Condition Time Degradation Products % Degradation
60°C, dry air7 daysFree base + CO₂12%
UV light (254 nm), 25°C48 hOxidized morpholino derivatives28%

Recommendations :

  • Store in amber vials at 2–8°C to minimize photolytic degradation .

Q & A

Q. How does the compound’s stability under accelerated storage conditions inform formulation studies?

  • Methodology : Conduct ICH Q1A(R2)-compliant stability studies at 40°C/75% RH for 6 months. Monitor degradation products (e.g., free methanone or formic acid) using stability-indicating HPLC. Pair with Arrhenius kinetics to extrapolate shelf-life at 25°C .

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